molecular formula C18H25NO2 B164230 3,4-Quinolinediol, 2-nonyl- CAS No. 1259944-03-0

3,4-Quinolinediol, 2-nonyl-

Cat. No. B164230
M. Wt: 287.4 g/mol
InChI Key: IQZSNBAQPVKMLG-UHFFFAOYSA-N
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Description

“3,4-Quinolinediol, 2-nonyl-” is a compound with the molecular formula C18H25NO2 . It is also known as 2-nonyl-4-quinolinol . This compound is a member of the quinolone family, which includes a wide variety of compounds produced by animals, plants, and microorganisms .


Synthesis Analysis

The synthesis of quinolones involves substrates from the fatty acid metabolism . The PqsBC complex, which is similar to the β-ketoacyl- (acyl-carrier-protein) synthase III (FabH), uses CoA-activated fatty acids to catalyze a decarboxylative Claisen-condensation of acyl-ACP and 2-aminobenzoylacetate (2-ABA) or 2-hydroxy-aminobenzoylacetate (2-HABA) to form AQs or AQNOs, respectively .


Molecular Structure Analysis

The molecular structure of “3,4-Quinolinediol, 2-nonyl-” is derived from the heterobicyclic aromatic compound quinoline . Quinolones differ not only in the varied substitutions in the carbocyclic and heteroaromatic rings but also have other rings fused to the quinolone nucleus .


Chemical Reactions Analysis

Quinolones such as the Pseudomonas quinolone signal and 2-heptyl-4-hydroxyquinoline act as quorum-sensing signal molecules, controlling the expression of many virulence genes as a function of cell population density .

Scientific Research Applications

Photo-Friedel–Crafts Acylation Using Sunlight

  • Researchers explored the synthesis of acyl-5,8-quinolinediols using sunlight, which leads to the formation of 6-acyl-5,8-quinolinediols regioselectively. This process has potential applications in various fields due to the unique properties of the synthesized compounds (León et al., 2013).

Antimicrobial and Antitumor Properties

  • The 4-quinolone-3-carboxylic acid motif in quinolines has been identified as a significant structure in medicinal chemistry, with applications in creating compounds with antibacterial, antitumor, anti-HIV, and cannabinoid receptors modulating activities (Mugnaini et al., 2009).

Synthesis of Quinoline Alkaloids

  • Quinoline alkaloids like araliopsine can be synthesized using manganese(III) acetate. This process involves radical addition reactions followed by oxidation and cyclisation steps, illustrating the potential for producing complex organic compounds (Bar et al., 2001).

Sensor for Immune Cells

  • A small molecule based on the quinoline structure was developed as a GSH biosensor for immune system studies. This compound can monitor baseline differences in GSH intracellular levels among various immune cells, showcasing its potential in medical and biological research (Fueyo-González et al., 2022).

Non-Peptide Agonists for Bradykinin B(2) Receptor

  • Studies on non-peptide bradykinin B(2) receptor ligands led to the discovery of compounds incorporating quinoline frameworks that showed agonist activity. This illustrates the importance of quinolines in the development of pharmaceutical agents (Sawada et al., 2004).

Neuroprotectant for Cerebral Ischemia

  • An analog of the quinoxalinedione antagonists, related to the quinoline structure, has shown potential as a neuroprotectant against global ischemia (Sheardown et al., 1990).

Photocatalysis in Organic Synthesis

  • Nonyl acridine orange, a quinoline derivative, was used as a photocatalyst for the chalcogenylation of coumarins and quinolinones, demonstrating the utility of quinolines in facilitating light-mediated organic reactions (Lapcinska et al., 2022).

Future Directions

Quinolones possess medicinally interesting properties ranging from antiallergenic and anticancer to antimicrobial activities . They have served in the development of many synthetic drugs, including the successful fluoroquinolone antibiotics . The future directions for “3,4-Quinolinediol, 2-nonyl-” could involve further exploration of its medicinal properties and potential applications.

properties

IUPAC Name

3-hydroxy-2-nonyl-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-8-13-16-18(21)17(20)14-11-9-10-12-15(14)19-16/h9-12,21H,2-8,13H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZSNBAQPVKMLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC1=C(C(=O)C2=CC=CC=C2N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433174
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Quinolinediol, 2-nonyl-

CAS RN

521313-36-0
Record name 3,4-Quinolinediol, 2-nonyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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